REACTION_CXSMILES
|
[C:1]([O:4][C:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2].[OH-].[Na+]>[Cl-].[Na+]>[C:1]([O:4][C@@:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2] |f:1.2,3.4|
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Name
|
|
Quantity
|
111.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C#N)(C1CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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6 L
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Type
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solvent
|
Smiles
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[Cl-].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the hydrolytic reaction
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Type
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ADDITION
|
Details
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by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences
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Type
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CUSTOM
|
Details
|
After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction
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Type
|
ADDITION
|
Details
|
by adding 5 L dichloromethane under vigorous stirring
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Type
|
CUSTOM
|
Details
|
to stand for phase separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed (the turbid part
|
Type
|
FILTRATION
|
Details
|
was filtered through silicon-
|
Type
|
ADDITION
|
Details
|
treated Phase Separator (1PS; Whatman)
|
Type
|
STIRRING
|
Details
|
the filtrate stirred with ca. 1 L of Speedex
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Type
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FILTRATION
|
Details
|
filter aid)
|
Type
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EXTRACTION
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Details
|
The aqueous phase was extracted again with 2×5 L dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL
|
Type
|
DISTILLATION
|
Details
|
distilled (finally ca. 69–70° C./4 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O[C@](C#N)(C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 89 mmol | |
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |